Methyl 2-((2-chloro-6-fluorobenzyl)thio)-4-oxo-3-(4-sulfamoylphenethyl)-3,4-dihydroquinazoline-7-carboxylate
Description
Methyl 2-((2-chloro-6-fluorobenzyl)thio)-4-oxo-3-(4-sulfamoylphenethyl)-3,4-dihydroquinazoline-7-carboxylate is a synthetic quinazoline derivative characterized by a complex substitution pattern. Its structure includes a 3,4-dihydroquinazoline-4-one core modified with a 2-chloro-6-fluorobenzylthio group at position 2, a 4-sulfamoylphenethyl substituent at position 3, and a methyl ester at position 5. The compound’s design integrates multiple pharmacophoric elements:
- Sulfamoyl group: Known for enhancing solubility and bioactivity in sulfonamide-based drugs.
- Fluoro and chloro substituents: Improve metabolic stability and ligand-receptor interactions.
- Thioether linkage: Influences redox properties and binding affinity.
Properties
IUPAC Name |
methyl 2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4-oxo-3-[2-(4-sulfamoylphenyl)ethyl]quinazoline-7-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21ClFN3O5S2/c1-35-24(32)16-7-10-18-22(13-16)29-25(36-14-19-20(26)3-2-4-21(19)27)30(23(18)31)12-11-15-5-8-17(9-6-15)37(28,33)34/h2-10,13H,11-12,14H2,1H3,(H2,28,33,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEQWMJMKIOVNEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)SCC3=C(C=CC=C3Cl)F)CCC4=CC=C(C=C4)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClFN3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
562.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations:
Core Heterocycle Differences: The 3,4-dihydroquinazoline-4-one core in the target compound differs from triazines (in sulfonylureas) and triazoles (in ). Quinazolines are less common in agrochemicals but prevalent in kinase inhibitors (e.g., EGFR inhibitors), suggesting divergent therapeutic applications . Quinolines (e.g., Compound 7f) share a fused aromatic system but lack the dihydroquinazoline’s reduced ring, impacting conformational flexibility .
Substituent-Driven Bioactivity :
- The 2-chloro-6-fluorobenzylthio group in the target compound introduces steric bulk and electron-withdrawing effects, contrasting with the 2,4-difluorophenyl groups in triazole derivatives (). This may enhance target selectivity but reduce solubility .
- The 4-sulfamoylphenethyl substituent parallels sulfonamide groups in sulfonylurea herbicides (e.g., metsulfuron-methyl), which are critical for binding ALS enzymes. However, the phenethyl linker in the target compound could alter binding kinetics .
Synthetic Complexity :
- The target compound’s synthesis likely involves multi-step functionalization of the quinazoline core, akin to the sequential alkylation and cyclization steps seen in triazole-thione synthesis (). However, the incorporation of a sulfamoyl group requires specialized sulfonylation conditions .
Electronic and Tautomeric Considerations
- Isoelectronicity vs. Isovalency: highlights that compounds with similar electronic configurations but divergent geometries (e.g., triazoles vs. quinazolines) may exhibit vastly different properties.
- Tautomerism: Unlike triazole-thiones (), the target compound’s 3,4-dihydroquinazoline-4-one structure precludes tautomerism, favoring a stable enone system. This stability may enhance pharmacokinetic profiles but reduce reactivity in biological environments .
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